![molecular formula C10H12O3 B2443916 2-[3-(Methoxymethyl)phenyl]acetic acid CAS No. 256382-37-3](/img/structure/B2443916.png)
2-[3-(Methoxymethyl)phenyl]acetic acid
Vue d'ensemble
Description
“2-[3-(Methoxymethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 256382-37-3 . It has a molecular weight of 180.2 . The IUPAC name for this compound is [3-(methoxymethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[3-(Methoxymethyl)phenyl]acetic acid” is 1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[3-(Methoxymethyl)phenyl]acetic acid” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Formation
One notable application of 2-[3-(Methoxymethyl)phenyl]acetic acid is in the synthesis of novel compounds. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids, including derivatives of 2-methylindole-3-acetic acid, which are then condensed with substituted o-phenylenediamines to yield indole-benzimidazoles (Wang et al., 2016). This process illustrates the compound's role as a precursor in creating complex organic molecules with potential biological activities.
Antimicrobial Activity
Derivatives of 2-[3-(Methoxymethyl)phenyl]acetic acid have also been explored for their antimicrobial properties. A study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities against several strains of microbes. This suggests the compound's derivatives could serve as templates for developing new antimicrobial agents (Noolvi et al., 2016).
Chiral Auxiliary and Derivatization
The compound and its related derivatives have applications as chiral auxiliary compounds. Research indicates that derivatives like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid can be used as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric mixtures, which is crucial in producing enantiomerically pure substances (Majewska, 2019).
Antioxidant Activity
The antioxidant properties of derivatives like (3-hydroxy-4-methoxy phenyl) acetic acid, synthesized from isovanillin, highlight another important application. This derivative has shown potential in scavenging free radicals, suggesting its utility in developing antioxidant therapies or as an ingredient in antioxidant-rich formulations (Ren, 2004).
Chemical Synthesis and Material Science
The compound's derivatives have been used in the synthesis of phenylacetic acid derivatives and natural product analogs, illustrating its versatility in organic synthesis and potential applications in developing new materials or bioactive molecules (Varma et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGPNRMUXCPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methoxymethyl)phenyl]acetic acid | |
CAS RN |
256382-37-3 | |
| Record name | 2-[3-(methoxymethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


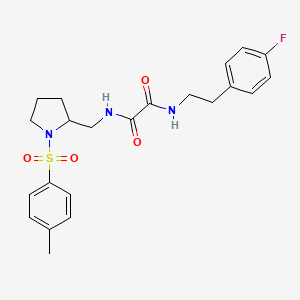
![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)
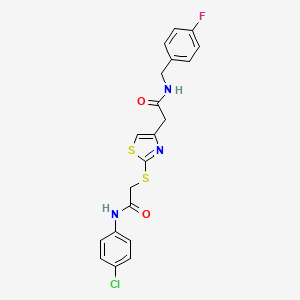
![3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide](/img/structure/B2443840.png)
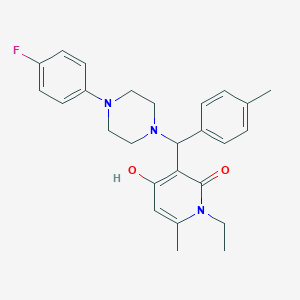
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)
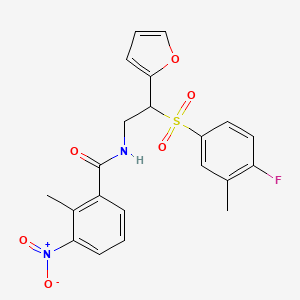

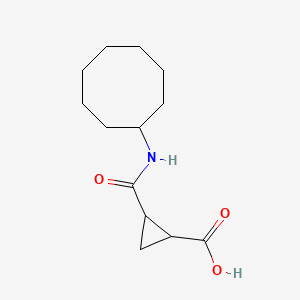
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)